Cas no 50551-10-5 (Ethyl 3-amino-3-iminopropanoate)
Ethyl 3-amino-3-iminopropanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-amino-3-iminopropanoate
- 3-amino-3-iminoPropanoic acid ethyl ester
- CARBAMIMIDOYL-ACETIC ACID ETHYL ESTER
- Carbamimidoyl-acetic acid ethyl ester hydrochloride
- 2-amidino-acetic acid ethyl ester
- amidinoacetic acid ethyl ester
- carbamimidoylacetic acid ethyl ester
- Carbethoxyacetamidine
- ethyl 2-amidinoacetate
- Ethyl 2-Carbamimidoylacetate Hydrochloride
- ethyl amidinoacetate
- AM803971
- AS-39475
- SCHEMBL1375435
- ETHYL 2-CARBAMIMIDOYLACETATE
- ethyl3-amino-3-iminopropanoate
- DTXSID50404736
- Ehyl 2-carbamimidoylacetate
- BB 0218101
- Propanoic acid, 3-amino-3-imino-, ethyl ester
- HMS1697I01
- AKOS000351225
- EN300-50250
- FT-0677852
- A871523
- 50551-10-5
- CS-0117047
- DB-071219
- DB-129837
-
- MDL: MFCD03426101
- Inchi: 1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7)
- InChI Key: HSDKTLKBDJXJQU-UHFFFAOYSA-N
- SMILES: O(C(CC(=N)N)=O)CC
Computed Properties
- Exact Mass: 130.07400
- Monoisotopic Mass: 130.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 76.2Ų
Experimental Properties
- Density: 1.19
- Melting Point: 224 ºC
- Boiling Point: 197.1 °C at 760 mmHg
- Flash Point: 197.1 °C at 760 mmHg
- PSA: 76.17000
- LogP: 0.67560
Ethyl 3-amino-3-iminopropanoate Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 3-amino-3-iminopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM193585-100g |
Ethyl 3-amino-3-iminopropanoate |
50551-10-5 | 95% | 100g |
$633 | 2022-09-29 | |
| Chemenu | CM193585-1g |
Ethyl 3-amino-3-iminopropanoate |
50551-10-5 | 95% | 1g |
$410 | 2024-07-16 | |
| Chemenu | CM193585-5g |
Ethyl 3-amino-3-iminopropanoate |
50551-10-5 | 95% | 5g |
$1232 | 2024-07-16 | |
| Enamine | EN300-50250-0.05g |
ethyl 2-carbamimidoylacetate |
50551-10-5 | 0.05g |
$26.0 | 2023-05-24 | ||
| Enamine | EN300-50250-0.1g |
ethyl 2-carbamimidoylacetate |
50551-10-5 | 0.1g |
$27.0 | 2023-05-24 | ||
| Enamine | EN300-50250-0.25g |
ethyl 2-carbamimidoylacetate |
50551-10-5 | 0.25g |
$29.0 | 2023-05-24 | ||
| Enamine | EN300-50250-0.5g |
ethyl 2-carbamimidoylacetate |
50551-10-5 | 0.5g |
$30.0 | 2023-05-24 | ||
| Enamine | EN300-50250-1.0g |
ethyl 2-carbamimidoylacetate |
50551-10-5 | 1g |
$32.0 | 2023-05-24 | ||
| Enamine | EN300-50250-2.5g |
ethyl 2-carbamimidoylacetate |
50551-10-5 | 2.5g |
$62.0 | 2023-05-24 | ||
| Enamine | EN300-50250-5.0g |
ethyl 2-carbamimidoylacetate |
50551-10-5 | 5g |
$110.0 | 2023-05-24 |
Ethyl 3-amino-3-iminopropanoate Related Literature
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Haoyue Xiang,Yanhong Chen,Qian He,Yuyuan Xie,Chunhao Yang RSC Adv. 2013 3 5807
Additional information on Ethyl 3-amino-3-iminopropanoate
Research Brief on Ethyl 3-amino-3-iminopropanoate (CAS: 50551-10-5) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-amino-3-iminopropanoate (CAS: 50551-10-5) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This β-amino ester derivative serves as a key building block in the synthesis of heterocyclic compounds, particularly pyrimidines and triazines, which are core structures in many bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antiviral agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating novel Bruton's tyrosine kinase (BTK) inhibitors through a modified Hantzsch pyrimidine synthesis approach. The researchers utilized Ethyl 3-amino-3-iminopropanoate as a precursor to develop potent and selective inhibitors showing promise for autoimmune disease treatment. The study reported improved synthetic yields (78-85%) compared to traditional methods, highlighting the compound's efficiency in medicinal chemistry applications.
In the field of antiviral research, a 2024 Nature Communications paper described the compound's role in synthesizing nucleoside analogs with activity against RNA viruses. The research team modified the Ethyl 3-amino-3-iminopropanoate scaffold to create novel prodrugs demonstrating enhanced cellular uptake and improved pharmacokinetic profiles. These derivatives showed particular efficacy against SARS-CoV-2 variants in vitro, with EC50 values in the low micromolar range.
Recent advancements in chemical biology have expanded the applications of 50551-10-5 beyond small molecule synthesis. A groundbreaking 2023 study in ACS Chemical Biology reported its use as a click chemistry handle for protein labeling. The researchers exploited the compound's reactive imino group for site-specific modification of lysine residues, enabling new approaches in bioconjugation and targeted drug delivery systems.
The pharmaceutical industry has shown growing interest in this compound's potential for scale-up production. A 2024 white paper from Chemical & Engineering News highlighted two major manufacturers developing continuous flow processes for Ethyl 3-amino-3-iminopropanoate synthesis, achieving >90% purity with reduced environmental impact compared to batch methods. This technological advancement addresses previous challenges in large-scale production while meeting stringent regulatory requirements for pharmaceutical intermediates.
Ongoing clinical trials (as of Q2 2024) include three investigational drugs derived from 50551-10-5 scaffolds: a JAK3 inhibitor for psoriasis (Phase II), a PARP-1/2 inhibitor for oncology (Phase I), and a novel antiviral for respiratory syncytial virus (preclinical). These developments underscore the compound's growing importance in addressing unmet medical needs across multiple therapeutic areas.
Future research directions identified in recent literature include exploration of chiral derivatives for asymmetric synthesis applications and investigation of the compound's potential in PROTAC (proteolysis targeting chimera) technology. The unique chemical properties of Ethyl 3-amino-3-iminopropanoate, particularly its bifunctional reactivity, position it as a valuable tool for next-generation drug discovery platforms.
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